(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine
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Overview
Description
(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring with a methanamine substituent
Preparation Methods
The synthesis of (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine typically involves the reaction of 3-bromobenzylamine with piperidine-1-sulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Scientific Research Applications
(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine can be compared with other sulfonyl-containing compounds such as:
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine: Similar structure but with the sulfonyl group at the para position, which can affect its reactivity and biological activity.
(3-(Morpholin-4-ylsulfonyl)phenyl)methanamine: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical properties and applications.
Properties
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDVLTXVOJUOJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588532 |
Source
|
Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848813-81-0 |
Source
|
Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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